2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride
Description
Properties
IUPAC Name |
2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;/h1-7,10,18H,8-9,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXMPIFLYFHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377986 | |
| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374064-08-1 | |
| Record name | 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Procedure
- Reactants: Pyridine-2-carbaldehyde and o-methylaniline (o-toluidine).
- Catalyst: p-Toluenesulfonic acid.
- Solvent: Toluene.
- Conditions: Reflux with azeotropic removal of water for 5 hours.
- Outcome: Formation of the 2-pyridin-2-yl-1H-indole intermediate with a yield of approximately 77.3%.
This method is supported by patent literature and chemical synthesis databases, highlighting its reproducibility and efficiency.
| Step | Reactants | Catalyst | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine-2-carbaldehyde + o-methylaniline | p-Toluenesulfonic acid | Toluene | Reflux, 5 h, water removal | 77.3 |
Introduction of the Ethanamine Side Chain
The ethanamine group at the 3-position of the indole ring is typically introduced via alkylation or reductive amination strategies:
- Alkylation: The 3-position of the indole can be functionalized by reaction with haloalkylamines or their protected derivatives under basic conditions.
- Reductive Amination: Alternatively, the 3-formyl derivative of the indole can be reacted with ammonia or amine sources followed by reduction to yield the ethanamine side chain.
A representative synthetic route involves:
- Formation of 3-(2-pyridin-2-yl-1H-indol-3-yl)acetaldehyde intermediate.
- Reductive amination with ammonia or ammonium salts.
- Reduction using sodium borohydride or similar reducing agents.
This step requires careful control of reaction conditions to avoid over-reduction or side reactions.
Formation of the Monohydrochloride Salt
The free base 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine is converted to its monohydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability, solubility, and ease of handling.
| Step | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| 3 | HCl (g) or HCl solution | Ethanol or water | Room temperature or slight heating | This compound |
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 2-pyridin-2-yl-1H-indole core | Pyridine-2-carbaldehyde, o-methylaniline, p-Toluenesulfonic acid, toluene reflux | ~77% yield; water removal essential |
| 2 | Introduction of ethanamine side chain | Reductive amination or alkylation; NaBH4 or similar reducing agent | Requires careful control to avoid side reactions |
| 3 | Conversion to monohydrochloride salt | HCl treatment in ethanol or water | Improves compound stability and handling |
Research Findings and Optimization Notes
- The use of p-toluenesulfonic acid as a catalyst in the indole ring formation step is critical for high yield and purity.
- Reflux with azeotropic removal of water drives the condensation and cyclization forward.
- Reductive amination is preferred over direct alkylation for better regioselectivity and fewer side products.
- The hydrochloride salt form enhances the compound’s solubility in polar solvents, facilitating its use in biological assays and pharmaceutical formulations.
- Oxidation and substitution reactions on the indole ring are possible but require specific reagents and conditions, which can be used for further derivatization if needed.
Chemical Reactions Analysis
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acids, bases, and solvents like toluene and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Overview:
This compound plays a crucial role as an intermediate in synthesizing novel pharmaceuticals. It is particularly noted for its potential in developing drugs targeting neurological disorders such as depression and anxiety.
Case Studies:
- Neurological Disorders: Research has indicated that derivatives of this compound can exhibit selective inhibition of certain neurotransmitter receptors, making them candidates for treating mood disorders. For instance, studies have shown promising results in binding affinity to serotonin receptors, which are pivotal in mood regulation .
Biochemical Research
Overview:
In biochemical research, this compound is utilized to study receptor binding and enzyme inhibition. It aids researchers in understanding complex biological pathways.
Case Studies:
- Enzyme Inhibition: Investigations into the compound's interaction with various enzymes have revealed its potential as a lead compound for developing enzyme inhibitors. For example, studies have demonstrated that it can inhibit specific kinases involved in cancer progression .
Overview:
The compound is being explored for its potential in formulating diagnostic agents that enhance the detection of specific biomarkers in medical imaging.
Case Studies:
- Medical Imaging: Preliminary studies have suggested that derivatives of this compound can improve the sensitivity and specificity of imaging techniques used to detect tumors and other abnormalities .
Agrochemical Innovations
Overview:
Researchers are investigating the use of this compound in developing new agrochemicals aimed at improving crop yield and resistance to pests.
Case Studies:
Mechanism of Action
The mechanism of action of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them valuable in developing new therapeutic agents . The specific pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Hazard Profile (GHS) | Key Applications/Research Focus |
|---|---|---|---|---|---|
| Target Compound (374064-08-1) | C₁₅H₁₆ClN₃ | 273.76 | Pyridin-2-yl at indole 2-position; HCl salt | Not classified | Kinase inhibition, receptor studies |
| 2-(2-Pyridin-3-yl-1H-indol-3-yl)ethanamine HCl (374064-07-0) | C₁₅H₁₆ClN₃ | 273.76 | Pyridin-3-yl positional isomer | Data unavailable | Structural analogs in drug discovery |
| 2-(6-Bromo-1H-indol-3-yl)ethanamine HCl (108061-77-4) | C₁₀H₁₁BrClN₂ | 275.57 | Bromo at indole 6-position | Unclassified | Photolabile probes, neuropharmacology |
| 5-Methoxytryptamine HCl (Mexamine HCl) | C₁₁H₁₅ClN₂O | 230.70 | Methoxy at indole 5-position | H301 (acute toxicity) | Serotonergic receptor studies |
| 2-(2-Methyl-1H-indol-3-yl)ethylamine diHCl (1049786-03-9) | C₁₇H₂₁Cl₂N₃ | 338.27 | Methyl at indole 2-position; diHCl salt | Unclassified | Multi-target ligand development |
| 2-(1H-Indol-1-yl)ethanamine HCl (13708-58-2) | C₁₀H₁₂ClN₂ | 198.67 | Indole nitrogen at position 1 | H301, H315, H318, H335 | Chemical synthesis intermediates |
Detailed Analysis:
Positional Isomerism (Pyridine Substitution): The target compound (pyridin-2-yl) and its pyridin-3-yl analog (CAS 374064-07-0) differ in pyridine ring orientation. This minor structural change can drastically alter binding affinity to targets like kinase domains or neurotransmitter receptors due to steric and electronic effects .
Halogenation Effects :
- Bromo-substituted analogs (e.g., CAS 108061-77-4) exhibit increased molecular weight (275.57 vs. 273.76 g/mol) and lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological studies .
Functional Group Modifications :
- Methoxy groups (e.g., 5-Methoxytryptamine HCl) improve serotonin receptor binding but introduce toxicity risks (H301 hazard) .
- DiHCl salts (e.g., CAS 1049786-03-9) offer higher solubility but require careful pH adjustment in formulations .
Indole Nitrogen Position :
Research Findings and Implications
- Biological Activity : The target compound’s pyridin-2-yl group enhances selectivity for kinase inhibitors compared to pyridin-3-yl analogs, as shown in preliminary enzyme assays .
- Safety Profiles : Unlike halogenated or methoxy derivatives, the target compound lacks acute toxicity classifications, making it preferable for in vitro studies .
- Synthetic Utility : Structural simplicity (vs. diHCl or benzyl-substituted analogs) facilitates scalable synthesis and derivatization .
Biological Activity
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride, also known by its CAS number 374064-08-1, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H16ClN3
- Molecular Weight : 273.76 g/mol
- CAS Number : 374064-08-1
Research indicates that this compound exhibits several mechanisms of action:
- Serotonin Receptor Modulation : This compound acts as a competitive antagonist at serotonin receptors, particularly the 5-HT2C and 5-HT2B receptors, with reported pKi values of 6.2 and 6.6 respectively . This modulation can influence various physiological processes, including mood regulation and appetite control.
- Inhibition of Platelet Activation : The compound is involved in the regulation of platelets in response to thrombin and collagen. It maintains circulating platelets in a resting state by phosphorylating proteins in platelet inhibitory pathways . This action suggests potential applications in cardiovascular health.
- Antiproliferative Effects : Studies have shown that the compound can prevent the antiproliferative effects of certain agents in breast cancer cells, indicating its potential role in cancer therapy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrate that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Breast Cancer Cells : The compound has been shown to counteract the effects of alpha-difluoromethylornithine, a known antiproliferative agent, suggesting a complex interaction with cancer metabolism .
Neuropharmacological Effects
The modulation of serotonin receptors points to possible neuropharmacological applications:
- Anxiolytic and Antidepressant Effects : Given its interaction with serotonin receptors, there is potential for this compound to exhibit anxiolytic or antidepressant properties, warranting further investigation in animal models.
Cardiovascular Implications
The ability to regulate platelet activation suggests that this compound could be beneficial in preventing thrombotic events:
- Platelet Aggregation Studies : Experimental data indicate that it may reduce platelet aggregation, which is critical for cardiovascular health .
Research Findings and Case Studies
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride?
Methodological Answer:
The synthesis typically involves coupling a pyridyl-substituted indole scaffold with an ethanamine backbone. A common approach includes:
- Step 1: Formation of the indole-pyrrole core via Fischer indole synthesis or palladium-catalyzed cross-coupling .
- Step 2: Introduction of the ethanamine side chain using reductive amination or alkylation. For example, reacting 2-pyridylindole-3-carboxaldehyde with ethylenediamine under hydrogenation conditions .
- Step 3: Salt formation by treating the free base with hydrochloric acid in a solvent like diethyl ether. Purity is verified via HPLC (>95%) and structural confirmation via H/C NMR .
Advanced: How can crystallographic data resolve structural ambiguities in analogs of this compound?
Methodological Answer:
X-ray crystallography using programs like SHELXL (from the SHELX suite) is critical for resolving stereochemical uncertainties. For example:
- Experimental Design: Co-crystallize the compound with a receptor fragment or in pure form. Use high-resolution synchrotron data (≤1.0 Å) to resolve electron density maps for the pyridyl-indole-ethanamine backbone .
- Data Analysis: Compare bond angles and torsion angles with computational models (e.g., DFT calculations) to validate the protonation state of the amine and chloride counterion placement .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR confirms the indole NH proton (δ ~10-12 ppm) and pyridyl aromatic protons (δ ~7.5-8.5 ppm). C NMR identifies the ethanamine carbon chain (δ ~40-50 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]) and isotopic pattern matching the formula .
- FT-IR: Bands at ~2500 cm (N-H stretch) and ~1600 cm (pyridyl C=N) confirm functional groups .
Advanced: How to address conflicting bioactivity data in analogs with varying substituents?
Methodological Answer:
- Controlled SAR Studies: Systematically modify substituents (e.g., halogenation at indole positions 5 or 6) and test receptor binding. For example, compare 5-chloro vs. 5-bromo analogs (see CAS 1203-95-8 vs. 81868-12-4) in NMDA receptor inhibition assays .
- Statistical Analysis: Use ANOVA to assess significance of substituent effects. If contradictions persist (e.g., conflicting IC values), validate assay conditions (pH, temperature) and receptor purity via SDS-PAGE .
Basic: What are the solubility and stability considerations for this hydrochloride salt?
Methodological Answer:
- Solubility: The compound is typically soluble in polar solvents (water, DMSO) due to the hydrochloride salt. Conduct a shake-flask assay to determine pH-dependent solubility (e.g., 10 mg/mL in PBS at pH 7.4) .
- Stability: Store at -20°C under inert atmosphere. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Advanced: How to design in vitro assays to evaluate its potential as a serotonin receptor modulator?
Methodological Answer:
- Assay Design: Use HEK-293 cells transfected with human 5-HT or 5-HT receptors. Pre-incubate with the compound (1 nM–10 µM) and measure Ca flux or cAMP levels .
- Control Strategies: Include reference agonists (e.g., serotonin) and antagonists (e.g., ketanserin). Normalize data to cell viability (MTT assay) to rule out cytotoxicity .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood to avoid inhalation of HCl vapors .
- Waste Disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc) vs. PdCl) for indole-pyrrole coupling efficiency. Use DoE (Design of Experiments) to optimize temperature (80–120°C) and solvent (DMF vs. THF) .
- Workflow Refinement: Implement continuous flow chemistry for the amination step to reduce side reactions. Monitor intermediates via inline IR spectroscopy .
Basic: How to confirm the absence of isomeric impurities in the final product?
Methodological Answer:
- Chiral HPLC: Use a CHIRALPAK® column to separate enantiomers, if applicable. Validate with a racemic mixture as a control .
- XRD: Compare experimental powder XRD patterns with simulated data from single-crystal structures to detect polymorphic impurities .
Advanced: What computational tools predict binding modes of this compound with neuronal receptors?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or MOE to model interactions with NMDA or serotonin receptors. Refine poses with molecular dynamics (MD) simulations (AMBER or GROMACS) .
- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities. Cross-validate with experimental IC data from radioligand displacement assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
